molecular formula C7H6BrClN2O B8015517 3-Bromo-5-chlorobenzohydrazide

3-Bromo-5-chlorobenzohydrazide

Cat. No.: B8015517
M. Wt: 249.49 g/mol
InChI Key: QLLNQGLXNAMPIL-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzohydrazide is an organic compound with the molecular formula C7H6BrClN2O It is a derivative of benzoic acid, where the hydrazide group is substituted at the para position relative to the bromine and chlorine atoms

Scientific Research Applications

3-Bromo-5-chlorobenzohydrazide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chlorobenzohydrazide typically involves the reaction of 3-Bromo-5-chlorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-Bromo-5-chlorobenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Bromo-5-chlorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Bromo-5-chlorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde
  • 3,5-Dichloro-2-hydroxybenzaldehyde
  • 4-Chlorobenzohydrazide

Uniqueness

3-Bromo-5-chlorobenzohydrazide is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-bromo-5-chlorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLNQGLXNAMPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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